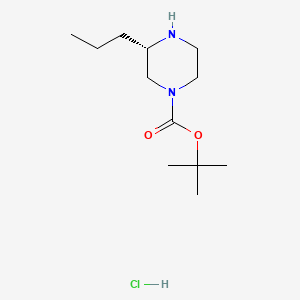![molecular formula C7H6BrN3 B597263 4-bromo-1H-pyrrolo[2,3-c]pyridin-7-amine CAS No. 1260383-20-7](/img/structure/B597263.png)
4-bromo-1H-pyrrolo[2,3-c]pyridin-7-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-bromo-1H-pyrrolo[2,3-c]pyridin-7-amine” is a chemical compound with the molecular formula C7H6BrN3. It is a solid substance at room temperature . The IUPAC name for this compound is 4-bromo-1H-pyrrolo[2,3-c]pyridin-7-amine .
Molecular Structure Analysis
The InChI code for “4-bromo-1H-pyrrolo[2,3-c]pyridin-7-amine” is 1S/C7H6BrN3/c8-5-3-11-7(9)6-4(5)1-2-10-6;/h1-3,10H,(H2,9,11) . This code provides a standard way to encode the molecular structure using text.Physical And Chemical Properties Analysis
“4-bromo-1H-pyrrolo[2,3-c]pyridin-7-amine” is a solid substance at room temperature . It has a molecular weight of 248.51 . The compound is stored at room temperature .科学的研究の応用
Methods of Application : The synthesis involves a sequential opening/closing cascade reaction at room temperature, using amorphous carbon-supported sulfonic acid (AC-SO3H) as a catalyst in ethanol .
Results : The method yields the desired products with moderate to good yields, with gram-scale synthesis achieving up to 80% yield .
Methods of Application : Synthetic routes include cyclization, ring annulation, and cycloaddition, with various biological activities being classified according to the number of nitrogen atoms in the pyrrolopyrazine scaffold .
Results : Pyrrolo[1,2-a]pyrazine derivatives exhibited more antibacterial, antifungal, and antiviral activities compared to other derivatives .
Methods of Application : The application involves the use of these derivatives as inhibitors in pharmacological assays to assess their efficacy against specific kinases .
Results : Compounds have shown promising results in inhibiting FMS kinase, which is significant for developing treatments for cancer and arthritis .
Methods of Application : The compounds are tested for their interaction with various receptors and enzymes in the nervous system to determine their therapeutic potential .
Results : The derivatives have demonstrated a range of activities, including antidepressant and antiviral effects, highlighting their importance in neuroscience research .
Methods of Application : The synthesis of pharmacologically active agents involves complex chemical reactions, often requiring specific catalysts and reaction conditions .
Results : The synthesized agents have broad biological applications, showing effectiveness in various pharmacological assays .
Methods of Application : The design process involves structural analysis and comparison with indole to ensure the bioisosteric properties are maintained .
Results : The azaindole-based drugs designed using this compound have shown promise in biochemical applications, particularly in drug discovery .
Methods of Application : A series of derivatives were synthesized and evaluated for their inhibitory activity against FGFR1, 2, and 3, with compound 4h showing notable potency .
Results : Compound 4h exhibited FGFR inhibitory activity with IC50 values of 7, 9, 25, and 712 nM, respectively, and significantly inhibited breast cancer cell proliferation, migration, and invasion .
Methods of Application : The compounds are tested in vitro for their ability to inhibit topoisomerase I, an enzyme crucial for DNA replication in viruses .
Results : The derivatives have shown effectiveness in inhibiting HIV-1, indicating their potential as antiviral agents .
Methods of Application : The design process involves structural analysis to ensure that the bioisosteric properties of indole are maintained in the azaindole-based drugs .
Results : The azaindole-based drugs designed using this compound have shown promise in biochemical applications, particularly in drug discovery .
Methods of Application : The compound is incorporated into polymer chains or small molecules to enhance the charge transport properties of semiconducting materials .
Results : The resulting materials demonstrate improved thermal stability and charge mobility, which are essential for high-performance organic electronics .
Methods of Application : The compound is used to synthesize ligands that can selectively bind to specific heavy metals, facilitating their extraction from contaminated water .
Results : These ligands have shown high selectivity and binding affinity for metals like lead and mercury, offering a promising approach to water purification .
Methods of Application : The compound is used to create new chemical entities that can disrupt the life cycle of pests and weeds without harming crops .
Results : The synthesized chemicals have been effective in controlling various agricultural pests and weeds, contributing to increased crop yields .
Safety And Hazards
特性
IUPAC Name |
4-bromo-1H-pyrrolo[2,3-c]pyridin-7-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c8-5-3-11-7(9)6-4(5)1-2-10-6/h1-3,10H,(H2,9,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWXGVWGRKNRALI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=CN=C2N)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-1H-pyrrolo[2,3-c]pyridin-7-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

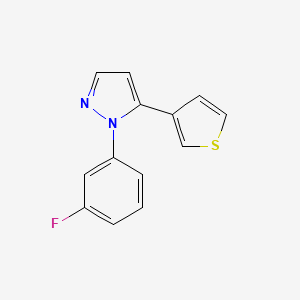
![1'-(Piperidin-4-yl)spiro[cyclohexane-1,3'-indolin]-2'-one](/img/structure/B597181.png)
![Spiro[bicyclo[2.2.1]hept-5-ene-2,1-cyclopropane], 7-methoxy-, (1alpha,4alpha,7R*)- (9CI)](/img/no-structure.png)
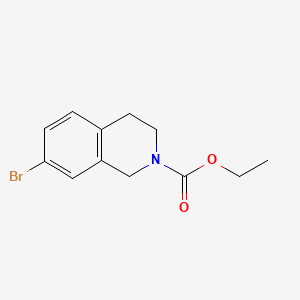
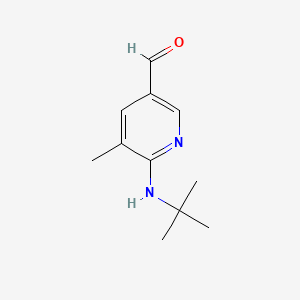
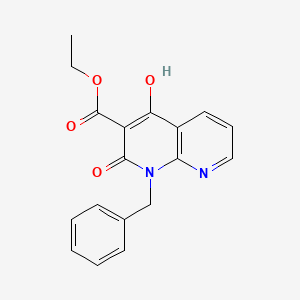
![2,3,3a,8a-Tetrahydro-1H-2-aza-cyclopenta[a]inden-8-one](/img/structure/B597191.png)
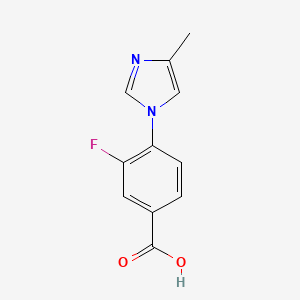
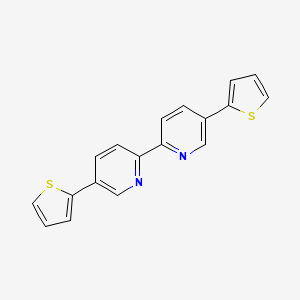
![8-Oxo-7,8-dihydropyrido[2,3-d]pyridazine-5-carboxylic acid](/img/structure/B597198.png)
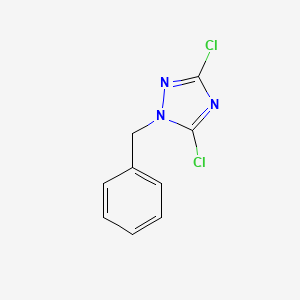

![5-Fluoro-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B597202.png)
